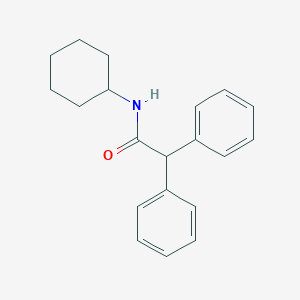
N-cyclohexyl-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2,2-diphenylacetamide, also known as CDDA, is a compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2,2-diphenylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. N-cyclohexyl-2,2-diphenylacetamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
N-cyclohexyl-2,2-diphenylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress. It also has anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-cyclohexyl-2,2-diphenylacetamide has also been shown to have anti-tumor effects, inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-2,2-diphenylacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in good yield. It has a wide range of potential applications in various fields of scientific research. However, there are also some limitations to its use. N-cyclohexyl-2,2-diphenylacetamide is relatively expensive compared to other compounds, which can limit its use in large-scale experiments. It also has a low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-2,2-diphenylacetamide. One area of research is the development of new synthetic routes to improve the yield and purity of the compound. Another area of research is the investigation of the potential applications of N-cyclohexyl-2,2-diphenylacetamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of N-cyclohexyl-2,2-diphenylacetamide as a modulator of the immune system and in the treatment of cancer warrants further investigation.
Métodos De Síntesis
N-cyclohexyl-2,2-diphenylacetamide can be synthesized by reacting cyclohexylamine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2,2-diphenylacetamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. It also has potential as a neuroprotective agent and as a modulator of the immune system. N-cyclohexyl-2,2-diphenylacetamide has been used in research on the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Número CAS |
24932-56-7 |
|---|---|
Nombre del producto |
N-cyclohexyl-2,2-diphenylacetamide |
Fórmula molecular |
C20H23NO |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H23NO/c22-20(21-18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,18-19H,3,8-9,14-15H2,(H,21,22) |
Clave InChI |
VADSUZLYRLYRDW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1CCC(CC1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Otros números CAS |
24932-56-7 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
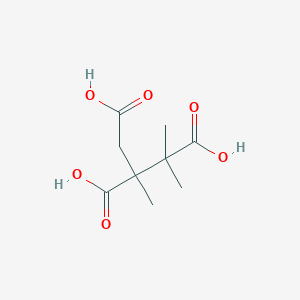
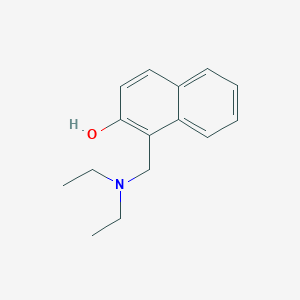
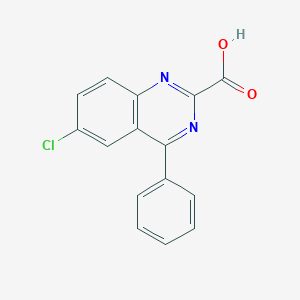
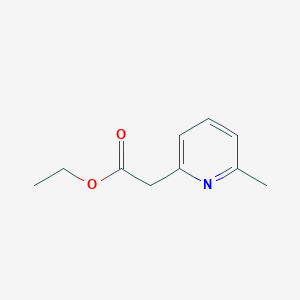
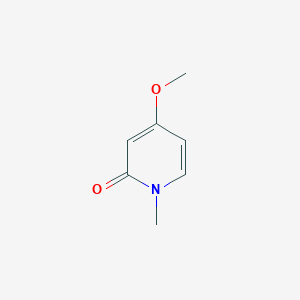
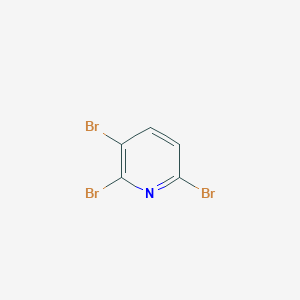
![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)
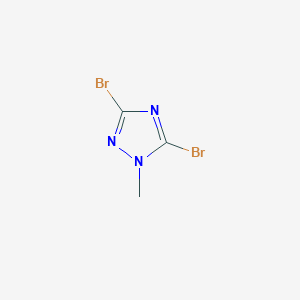
![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-](/img/structure/B181228.png)
![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)
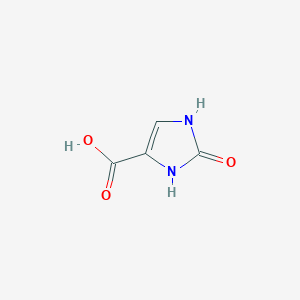
![1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-](/img/structure/B181235.png)
